REACTION_CXSMILES
|
[C:1](O)(=O)C.O.[CH:6](=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>C=O>[CH2:1]=[C:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:6]=[O:14]
|
Name
|
di-N-butyl amine
|
Quantity
|
61 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1000 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)=O
|
Name
|
|
Quantity
|
351 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5-liter flask fitted with an overhead stirrer and condenser
|
Type
|
CUSTOM
|
Details
|
was fed in over about 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the consumption of octanal
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
WASH
|
Details
|
washed once with 5% HCl solution
|
Type
|
WASH
|
Details
|
The organic layer was then washed once with saturated sodium bicarbonate
|
Name
|
|
Type
|
|
Smiles
|
C=C(C=O)CCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |